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Compound of Interest

Compound Name: B 775

Cat. No.: B1667694 Get Quote

This technical support guide is intended for researchers, scientists, and drug development

professionals utilizing "B 775" (a formulation of amphetamine and dextroamphetamine) in their

experimental protocols, with a specific focus on considerations for washout periods in

crossover study designs.

Frequently Asked Questions (FAQs)
Q1: What is the active pharmaceutical ingredient in medication identified with the imprint "B
775"?

A1: The pill with the imprint "b 775 7 1/2" has been identified as containing 7.5 mg of a mixture

of amphetamine and dextroamphetamine salts.[1][2][3] This combination product is a central

nervous system (CNS) stimulant.

Q2: What is the primary mechanism of action for amphetamine and dextroamphetamine?

A2: Amphetamine and dextroamphetamine are sympathomimetic amines that exert their effects

by increasing the levels of dopamine and norepinephrine in the synaptic cleft.[4][5] They

achieve this by blocking the reuptake of these neurotransmitters into the presynaptic neuron

and promoting their release from the neuron into the extraneuronal space.[4][5]

Q3: What are the key pharmacokinetic parameters to consider when designing a study with B
775?
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A3: Understanding the pharmacokinetic profile of amphetamine and dextroamphetamine is

crucial for study design. Key parameters include the time to peak plasma concentration (Tmax),

and the elimination half-life (t½). The half-life of d-amphetamine is approximately 9.77 to 11

hours, while the l-isomer has a half-life of about 11 to 13.8 hours.[4] For a comprehensive

summary of pharmacokinetic data, please refer to Table 1.

Q4: How do I determine an adequate washout period for a crossover study involving B 775?

A4: An adequate washout period is essential in a crossover study to minimize the risk of

carryover effects from one treatment period to the next. A general rule of thumb is to allow for at

least 5 to 6 half-lives of the drug to pass for it to be almost completely eliminated from the

system. Given the half-life of amphetamine isomers is roughly 10-14 hours, a washout period of

3 to 5 days would allow for over 95% of the drug to be cleared.

However, the duration can vary based on the specific formulation (immediate-release vs.

extended-release) and the specifics of the study protocol. For instance, some studies involving

amphetamine formulations have utilized washout periods ranging from 3 to 14 days.[6][7] For

extended-release formulations, a longer washout period of at least 8.5 half-lives may be

advisable.[8] The decision on the final washout period should be justified based on the specific

drug product's pharmacokinetics and the study's objectives.
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Issue Potential Cause Recommended Action

High inter-subject variability in

pharmacokinetic data.

Differences in metabolism

(e.g., CYP2D6 enzyme

activity), body weight, or co-

administration of other

medications.

Screen participants for known

genetic variations in relevant

metabolic enzymes. Ensure

strict adherence to dosing

protocols and document all

concomitant medications.

Normalize data by body weight

where appropriate.

Suspected carryover effects in

a crossover study.
Inadequate washout period.

Re-evaluate the washout

period duration based on the

drug's half-life. A longer

washout period may be

necessary. Statistical analysis

should also include tests for

carryover effects.

Unexpected adverse events.

Individual sensitivity to

stimulants, incorrect dosage,

or drug-drug interactions.

Carefully review the

participant's medical history

and concomitant medications.

Ensure accurate dose

calculations. Monitor vital signs

and report all adverse events

promptly.

Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Amphetamine and Dextroamphetamine
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Parameter d-Amphetamine l-Amphetamine Reference

Time to Peak Plasma

Concentration (Tmax)

~3 hours (immediate-

release)

~3 hours (immediate-

release)
[4]

Elimination Half-life

(t½)
9.77 - 11 hours 11 - 13.8 hours [4]

Protein Binding ~20% ~20%

Metabolism Primarily by CYP2D6 Primarily by CYP2D6

Experimental Protocols
Protocol: Determining an Appropriate Washout Period

Review Pharmacokinetic Data: Obtain the specific pharmacokinetic profile for the "B 775"

formulation being used, paying close attention to the mean and range of the elimination half-

life for both d- and l-amphetamine.

Calculate Minimum Washout Duration: As a starting point, calculate the time required for at

least 5 half-lives of the isomer with the longest half-life to pass. For example, using a half-life

of 14 hours for l-amphetamine, the minimum washout period would be 14 hours * 5 = 70

hours (approximately 3 days).

Consider Formulation: For extended-release formulations, a more conservative approach of

8.5 half-lives is recommended to ensure complete washout.[8]

Pilot Study (Optional but Recommended): If feasible, conduct a small pilot study to measure

plasma concentrations of amphetamine at the end of the proposed washout period to

confirm that they are below the lower limit of quantification.

Final Protocol Definition: Based on the calculations and any pilot data, define the washout

period in the study protocol, providing a clear justification for the chosen duration.

Mandatory Visualization
Caption: Amphetamine's mechanism of action in the neuronal synapse.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: B 775 (Amphetamine and
Dextroamphetamine) and Crossover Study Design]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1667694#b-775-and-considerations-for-
washout-periods-in-crossover-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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